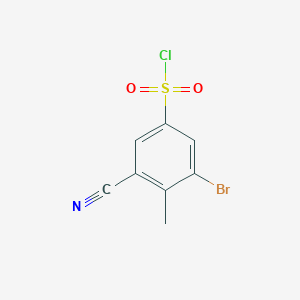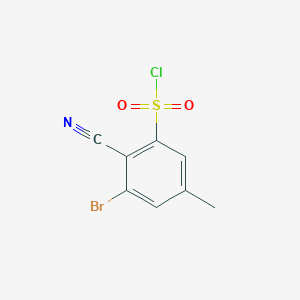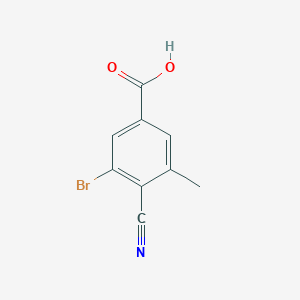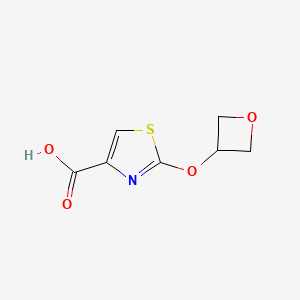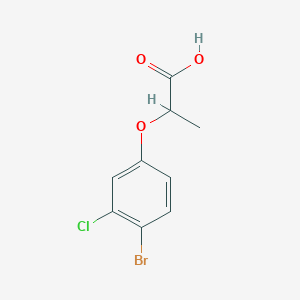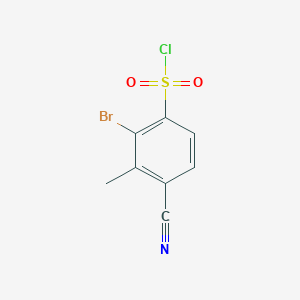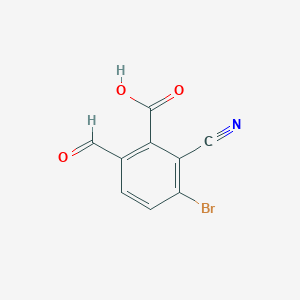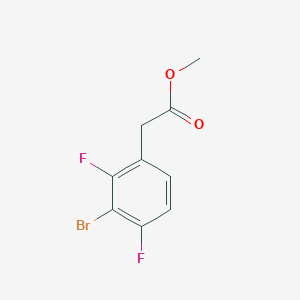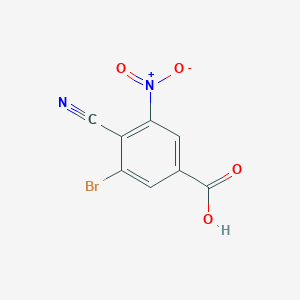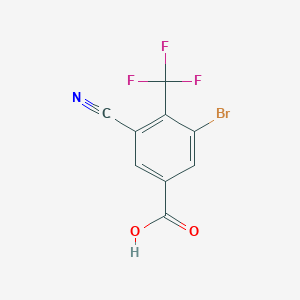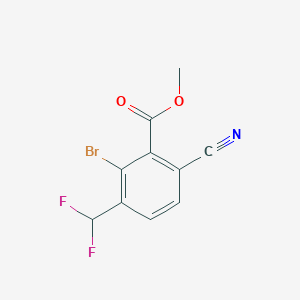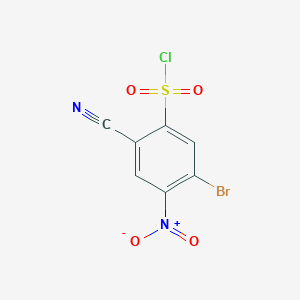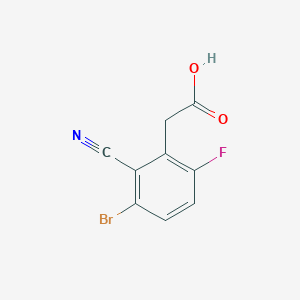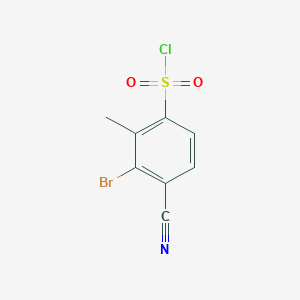![molecular formula C14H12N2O2 B1415686 ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate CAS No. 1105196-14-2](/img/structure/B1415686.png)
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Vue d'ensemble
Description
Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (EPQC) is an organic compound with a unique structure that has been used in a variety of scientific research applications. It is a derivative of the pyrroloquinoline family and has a wide range of potential applications due to its unique properties. EPQC has been used in the synthesis of various compounds, as a catalyst in chemical reactions, and for its potential as a therapeutic agent. Additionally, EPQC has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Application 1: Cancer Therapy
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : The derivatives were synthesized and their inhibitory activity was tested in vitro. The compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .
- Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Application 2: Immunomodulation
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent immunomodulators targeting JAK3, which plays crucial roles in modulating a number of inflammatory and immune mediators .
- Methods of Application : The derivatives were synthesized and their JAK3 inhibitory activity was tested. The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results or Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application 3: Antileishmanial Efficacy
- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results or Outcomes : The study was focused on evaluating the antileishmanial efficacy of these derivatives against VL .
Application 4: Kinase Inhibition
- Summary of Application : 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
- Methods of Application : The derivatives were synthesized and their kinase inhibitory activity was tested .
- Results or Outcomes : The study found that 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Application 5: Antiviral Activities
- Summary of Application : Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
- Methods of Application : The derivatives were synthesized and their antiviral activity was tested .
- Results or Outcomes : The study found that pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application 6: Antileishmanial Efficacy
- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy and were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results or Outcomes : The study was focused on evaluating the antileishmanial efficacy of these derivatives against VL .
Propriétés
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-8-10-7-9-5-3-4-6-11(9)15-13(10)16-12/h3-8H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYFBDMUJHTBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=CC=CC=C3N=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



